molecular formula C19H21N B14734809 2-Phenyl-2-(1-phenylethyl)pentanenitrile CAS No. 6624-28-8

2-Phenyl-2-(1-phenylethyl)pentanenitrile

Katalognummer: B14734809
CAS-Nummer: 6624-28-8
Molekulargewicht: 263.4 g/mol
InChI-Schlüssel: REAODULDQASWNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-(1-phenylethyl)pentanenitrile is an organic compound with the molecular formula C19H21N It is characterized by a nitrile group attached to a pentane chain, which is further substituted with phenyl and phenylethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1-phenylethyl)pentanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpentanenitrile with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(1-phenylethyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and phenylethyl groups.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(1-phenylethyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(1-phenylethyl)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and phenylethyl groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylpentanenitrile: Lacks the 1-phenylethyl group, resulting in different chemical and biological properties.

    1-Phenylethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

    Benzonitrile: A simpler nitrile compound with only a phenyl group attached to the nitrile carbon.

Uniqueness

2-Phenyl-2-(1-phenylethyl)pentanenitrile is unique due to the presence of both phenyl and phenylethyl groups, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6624-28-8

Molekularformel

C19H21N

Molekulargewicht

263.4 g/mol

IUPAC-Name

2-phenyl-2-(1-phenylethyl)pentanenitrile

InChI

InChI=1S/C19H21N/c1-3-14-19(15-20,18-12-8-5-9-13-18)16(2)17-10-6-4-7-11-17/h4-13,16H,3,14H2,1-2H3

InChI-Schlüssel

REAODULDQASWNS-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C#N)(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.